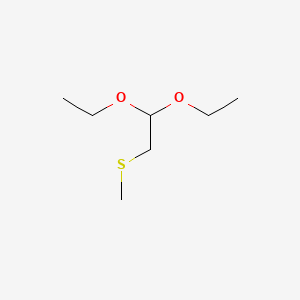![molecular formula C15H14O2 B3053004 [4-(2-Methylphenyl)phenyl]acetic acid CAS No. 5002-01-7](/img/structure/B3053004.png)
[4-(2-Methylphenyl)phenyl]acetic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “[4-(2-Methylphenyl)phenyl]acetic acid” can be represented by the linear formula: C15H14O2 . More detailed structural information may be available in specialized chemical databases or research articles .Chemical Reactions Analysis
Carboxylic acids like “[4-(2-Methylphenyl)phenyl]acetic acid” can donate hydrogen ions if a base is present to accept them . They react with all bases, both organic (for example, the amines) and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat . Carboxylic acids can also react with active metals to form gaseous hydrogen and a metal salt .Physical And Chemical Properties Analysis
“[4-(2-Methylphenyl)phenyl]acetic acid” is a pale yellow or off-white colored flakes . It may severely irritate skin and eyes . More detailed physical and chemical properties may be available in specialized chemical databases or research articles .Aplicaciones Científicas De Investigación
Electrochemical Properties and Applications
- Enhanced Pseudocapacitance Performance : The derivative 2-[(4-methylbenzoyl)amino]phenyl acetic acid demonstrated significant electrochemical properties, showing promise for supercapacitor applications due to its high specific capacitance (Kowsari et al., 2019).
Chemical Synthesis and Derivatives
- Preparation of Biological Active Compounds : A derivative of 4-(2-Methylphenyl)phenyl]acetic acid was used in the synthesis of substituted methylamines, ethylamines, and acetic acids with potential biological activity (Beaton et al., 1976).
- Crystal Structure Analysis : The crystal structure of a compound with a related structure was analyzed, providing insights into molecular configurations relevant to pharmaceutical applications (Xie et al., 2008).
- Synthesis of Anti-Inflammatory Compounds : Substituted (2-phenoxyphenyl)acetic acids, related to the target compound, have been synthesized and shown to possess anti-inflammatory activity (Atkinson et al., 1983).
Pharmaceutical Development
- Polymorph Selection for Drug Development : Structural analysis of dimorphic pharmaceutical compounds related to 4-(2-Methylphenyl)phenyl]acetic acid was conducted to select a form for drug development, highlighting the importance of solid-state characterization in pharmaceuticals (Katrincic et al., 2009).
Photodegradation Studies
- Photo-degradation in Thiazole-Containing Compounds : The photo-degradation behavior of a related compound was studied, providing valuable information for the stability and shelf life of pharmaceutical products containing similar structures (Wu et al., 2007).
Safety and Hazards
“[4-(2-Methylphenyl)phenyl]acetic acid” is considered hazardous . It may be toxic by ingestion and severely irritates skin and eyes . Contact with molten substance may cause severe burns to skin and eyes . Fire may produce irritating, corrosive and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .
Mecanismo De Acción
Target of Action
Similar compounds like methylphenidate have been shown to act as a norepinephrine and dopamine reuptake inhibitor
Mode of Action
For instance, Methylphenidate increases the presence of norepinephrine and dopamine in the extraneuronal space by inhibiting their reuptake . This prolongs their action and results in increased stimulation of their respective receptors .
Biochemical Pathways
Similar compounds have been shown to affect the dopaminergic and noradrenergic pathways . These pathways play crucial roles in attention, memory, and mood regulation.
Pharmacokinetics
Similar compounds like methylphenidate are known to be metabolized by carboxylesterase .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of [4-(2-Methylphenyl)phenyl]acetic acid. For instance, the compound’s solubility might affect its bioavailability and hence its efficacy . .
Propiedades
IUPAC Name |
2-[4-(2-methylphenyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-4-2-3-5-14(11)13-8-6-12(7-9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSNOJFKFDUDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362640 | |
| Record name | [4-(2-methylphenyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylphenyl)phenyl]acetic acid | |
CAS RN |
5002-01-7 | |
| Record name | [4-(2-methylphenyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B3052924.png)




![benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-](/img/structure/B3052932.png)




![2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide](/img/no-structure.png)
